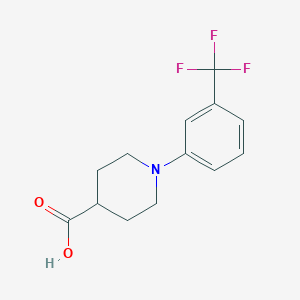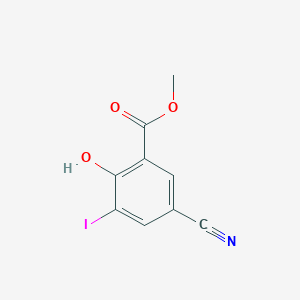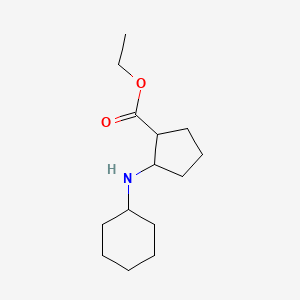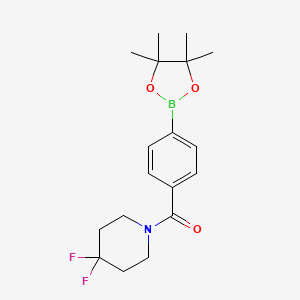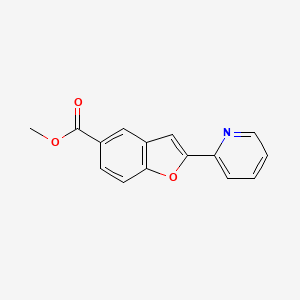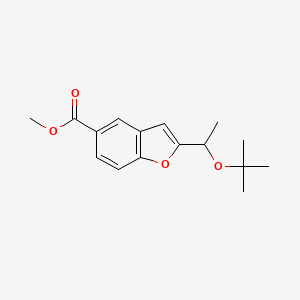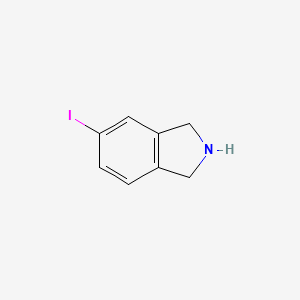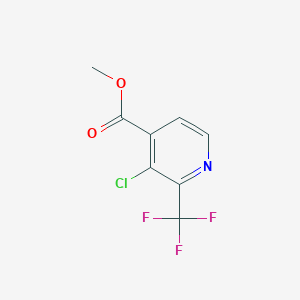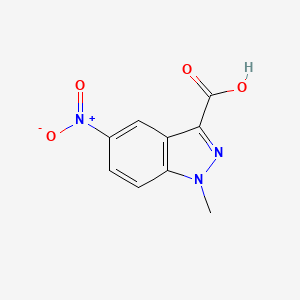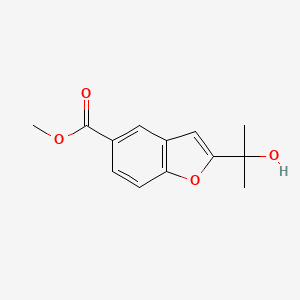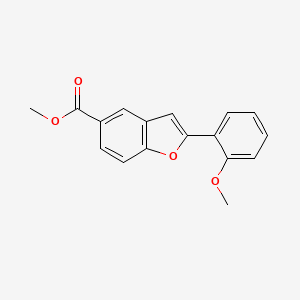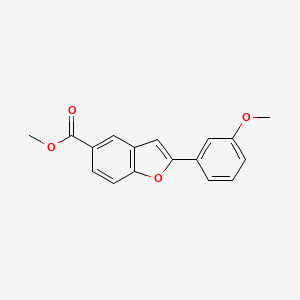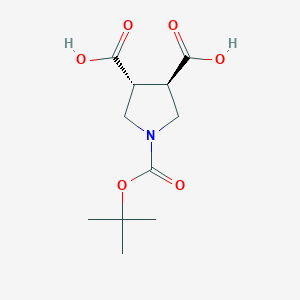
6-(三氟甲基)吡啶-2,3-二甲酸二甲酯
描述
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two ester groups at the 2 and 3 positions of the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
科学研究应用
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
作用机制
Target of Action
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is a chemical compound that has been used in the synthesis of various molecules . .
Mode of Action
Similar compounds have been used in the synthesis of complex molecules, such as ditopic macrocycles and pyridine-bridged bis pyrazole ligands. These molecules can interact with their targets, leading to various changes at the molecular level.
Biochemical Pathways
It’s known that similar compounds can participate in various chemical reactions, leading to the synthesis of complex molecules .
Action Environment
It’s known that similar compounds can be stored at room temperature , suggesting that they are relatively stable under normal environmental conditions.
生化分析
Biochemical Properties
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with diphenylurea derivatives, which are crucial in various biochemical processes . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the complex and facilitate biochemical reactions.
Cellular Effects
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are crucial in understanding how cells respond to external stimuli and maintain homeostasis .
Molecular Mechanism
The molecular mechanism of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions are essential for understanding the compound’s role in cellular function and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These studies are crucial for understanding the compound’s safety and efficacy .
Metabolic Pathways
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding how the compound affects cellular metabolism and its potential therapeutic applications. Studies have shown that it can modulate the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic flux .
Transport and Distribution
The transport and distribution of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate within cells and tissues are critical for understanding its biological effects. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions are essential for understanding how the compound exerts its effects at the cellular level .
Subcellular Localization
The subcellular localization of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is crucial for understanding its activity and function. It may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications often play a role in directing the compound to its specific location within the cell. Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate typically involves the esterification of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete esterification, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid.
Reduction: Dimethyl 6-(trifluoromethyl)pyridine-2,3-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- Dimethyl pyridine-2,3-dicarboxylate
- Dimethyl 6-methylpyridine-2,3-dicarboxylate
- Dimethyl 6-chloropyridine-2,3-dicarboxylate
Uniqueness
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses .
属性
IUPAC Name |
dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-17-8(15)5-3-4-6(10(11,12)13)14-7(5)9(16)18-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAPRVDYXPLQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727835 | |
| Record name | Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-56-5 | |
| Record name | Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


